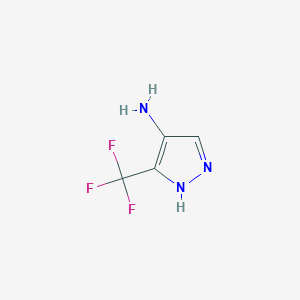

3-(Trifluoromethyl)-1H-pyrazol-4-amine

描述

Significance of Pyrazole (B372694) Heterocycles in Chemical Research

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern chemical research. Their prevalence is attributed to their remarkable biological and chemical properties. The pyrazole ring is a common feature in a multitude of pharmaceuticals and agrochemicals, exhibiting a broad spectrum of activities. The ability of the pyrazole nucleus to participate in various chemical transformations makes it a versatile scaffold for the synthesis of complex molecular architectures.

Strategic Importance of Trifluoromethyl Groups in Chemical Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can profoundly influence its properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic characteristics of the molecule. In drug discovery, the incorporation of a trifluoromethyl group is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Overview of Research Directions for 3-(Trifluoromethyl)-1H-pyrazol-4-amine Systems

Current research on this compound and its derivatives is primarily focused on several key areas. In medicinal chemistry, there is a concerted effort to explore its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. In materials science, the unique electronic properties conferred by the trifluoromethylated pyrazole core are being investigated for the creation of advanced materials with applications in electronics and optics. Furthermore, organic chemists are continually developing more efficient and sustainable synthetic methodologies to access this important building block and its analogues.

Structure

2D Structure

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUICMNHYJPXUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 3-(Trifluoromethyl)-1H-pyrazol-4-amine and its derivatives often involves multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity. A common strategy involves the condensation of a trifluoromethylated β-ketoester or a similar precursor with a hydrazine (B178648) derivative, followed by functional group manipulations to introduce the amine at the 4-position.

Representative Spectroscopic Data for a Substituted 3-(Trifluoromethyl)-1H-pyrazole Derivative:

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to the pyrazole (B372694) ring protons, aromatic protons (if applicable), and any substituents. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the trifluoromethyl carbon (often appearing as a quartet due to C-F coupling), and carbons of any substituents. |

| ¹⁹F NMR | A characteristic singlet for the -CF₃ group. |

| IR Spectroscopy | Absorption bands corresponding to N-H stretching (for the amine), C=N stretching of the pyrazole ring, and C-F stretching of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the derivative.

Chemical Properties and Reactivity

The chemical behavior of 3-(Trifluoromethyl)-1H-pyrazol-4-amine is dictated by the interplay of its constituent functional groups. The pyrazole (B372694) ring exhibits aromatic character, making it susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these transformations. The amino group at the 4-position is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle for further functionalization.

The trifluoromethyl group is generally stable under a wide range of reaction conditions, a property that is highly desirable in multi-step synthetic campaigns.

Applications in Organic Synthesis

Role as a Precursor in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a reactive pyrazole ring, makes it an ideal starting material for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines and their potential to interact with various biological targets.

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl 1h Pyrazol 4 Amine Systems

Quantum-Chemical Calculations for Electronic Structure and Stability

Quantum-chemical calculations are fundamental in understanding the electronic characteristics of 3-(Trifluoromethyl)-1H-pyrazol-4-amine. These methods elucidate the distribution of electrons within the molecule, which governs its stability and chemical behavior.

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. jcsp.org.pk

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole (B372694) ring and the lone pair of the 4-amino group. Conversely, the LUMO is anticipated to be distributed over the pyrazole ring with a significant contribution from the highly electronegative trifluoromethyl group. This distribution makes the ring susceptible to nucleophilic attack and influences its interaction with other molecules. The analysis of molecular electrostatic potential (MEP) helps visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.65 | Associated with the electron-donating ability of the pyrazole ring and amino group. |

| LUMO Energy | -1.20 | Associated with the electron-accepting ability, influenced by the CF₃ group. |

Note: The values in this table are representative and derived from typical DFT calculations for similar pyrazole structures.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property is primarily exerted through a strong negative inductive effect (-I), which significantly influences the electronic landscape of the pyrazole ring. nih.gov

The -CF₃ group decreases the electron density on the pyrazole ring, a factor that profoundly impacts the molecule's reactivity. nih.gov This withdrawal of electron density deactivates the ring towards electrophilic substitution and increases the acidity of the N-H protons on the pyrazole ring and the amino group. Furthermore, the electron-withdrawing nature of the -CF₃ group stabilizes the molecule by delocalizing negative charge. nih.gov This effect is critical in medicinal chemistry, as it can enhance properties like metabolic stability and binding affinity to biological targets. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of many-electron systems. It has become a standard tool for predicting the geometry, spectroscopic properties, and reactivity of molecules like this compound with high accuracy. nih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govufba.br For this compound, calculations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p). nih.gov

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations show that the pyrazole ring is nearly planar. The C-F and C-C bond lengths within the trifluoromethyl group, as well as the C-N and N-H bonds of the amino group, can be precisely determined. Conformational analysis helps identify the most stable orientation of the amino and trifluoromethyl groups relative to the pyrazole ring.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C3-CF₃ | 1.49 | N1-N2-C3 | 111.5 |

| C4-NH₂ | 1.38 | N2-C3-C4 | 105.0 |

| N1-N2 | 1.35 | C3-C4-C5 | 106.2 |

| C-F (avg.) | 1.34 | C4-C5-N1 | 108.3 |

Note: These values are representative predictions from DFT calculations (e.g., B3LYP/6-311G(d,p) level of theory).

DFT calculations are highly effective in predicting spectroscopic data, which serves as a valuable tool for structural confirmation. modern-journals.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The predicted spectra can be compared with experimental data to validate the proposed structure.

Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computed. researchgate.net These calculations help in assigning specific vibrational modes to the observed absorption bands. The predicted frequencies for N-H stretching of the amino group, C-F stretching of the trifluoromethyl group, and various vibrations of the pyrazole ring are crucial for characterizing the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Shift | Atom | ¹³C Shift |

|---|---|---|---|

| H (N1-H) | 12.5 | C3 | 145.0 (q) |

| H (C5-H) | 7.8 | C4 | 120.0 |

| H (NH₂) | 4.5 | C5 | 135.0 |

Note: Predicted shifts relative to TMS, based on GIAO-DFT calculations. 'q' denotes a quartet splitting due to C-F coupling.

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹)

| Frequency | Assignment | Vibrational Mode |

|---|---|---|

| 3450, 3350 | N-H | Asymmetric & Symmetric Stretching (NH₂) |

| 3150 | N-H | Stretching (Pyrazole Ring) |

| 1620 | C=N, C=C | Ring Stretching |

| 1280, 1150 | C-F | Asymmetric & Symmetric Stretching (CF₃) |

Note: Frequencies are typically scaled to correct for anharmonicity and computational method limitations.

Pyrazoles can exist as different tautomers due to the migration of a proton. For this compound, several tautomeric forms are possible. DFT calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies. ijpcbs.com

The tautomeric equilibrium is highly sensitive to the surrounding environment. In the gas phase, the intrinsic stability of the tautomers is determined. In solution, the equilibrium can shift significantly. The effect of solvents is often modeled using the Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent. ijpcbs.comresearchgate.net In polar solvents, tautomers with larger dipole moments are generally more stabilized, potentially altering the most stable form compared to the gas phase or nonpolar solvents.

Table 5: Predicted Relative Energies of Tautomers in Different Phases

| Tautomer | Gas Phase (ΔG, kcal/mol) | Hexane (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |

|---|---|---|---|

| 1H-form (Canonical) | 0.00 | 0.00 | 0.00 |

| 2H-form | +1.5 | +1.2 | +0.8 |

Note: Values are hypothetical, illustrating the trend of tautomeric stability. The canonical 1H-form is set as the reference (0.00 kcal/mol). The relative stability can change based on the solvent's polarity.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis of fluorinated heterocyclic compounds like this compound. Theoretical modeling allows researchers to investigate the step-by-step pathways of chemical reactions, predict the regioselectivity, and understand the stability of various isomers and tautomers, which can be challenging to determine experimentally.

One area where computational modeling is particularly insightful is in understanding the tautomeric preferences of pyrazole systems. For instance, theoretical calculations using methods like Density Functional Theory (DFT), such as GIAO/B3LYP/6-311++G(d,p), have been employed to evaluate the electronic nature and substitution patterns on the stability and tautomeric ratios of related 3(5)-trifluoromethyl-1H-pyrazoles. researchgate.net Such studies have shown that the tautomer with the trifluoromethyl (CF3) group at the C3 position is generally more stable, a finding that aligns with experimental NMR data. researchgate.net This stability is crucial as it dictates the reactivity and the final structure of the products formed in subsequent reactions.

Furthermore, computational modeling is vital for mapping the energy profiles of synthetic routes. The synthesis of trifluoromethyl-pyrazoles can proceed through various mechanisms, including [3+2] cycloaddition reactions. researchgate.net Theoretical calculations can map the potential energy surface for these reactions, identifying the transition states and intermediates. This allows for the calculation of activation energies (Ea) and reaction enthalpies (ΔH), providing a quantitative understanding of the reaction kinetics and thermodynamics. By comparing the energy profiles of different possible pathways, chemists can predict the most favorable reaction conditions and the likely distribution of products.

In reactions involving complex rearrangements, such as the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism proposed for the reaction of dinitropyrazoles with arylhydrazines, computational studies are essential. researchgate.net Modeling these pathways helps to rationalize the formation of different regioisomers by calculating the energy barriers associated with the nucleophilic attack, the subsequent opening of the pyrazole ring, and its eventual re-closure. researchgate.net While direct modeling of this compound synthesis is not extensively documented in publicly available literature, the principles from related systems demonstrate the power of these computational methods in predicting reaction outcomes and guiding synthetic strategies.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For derivatives of the 3-(trifluoromethyl)-1H-pyrazole core, molecular docking has been instrumental in predicting their potential as inhibitors for various biological targets.

The primary goal of molecular docking is to calculate the binding affinity and predict the binding mode of a ligand within the active site of a target protein. For example, derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole have been investigated as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide development. researchgate.net Molecular docking simulations can predict how these compounds fit into the HPPD active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. researchgate.net

Similarly, various pyrazole derivatives have been studied for their inhibitory effects on other enzymes, such as carbonic anhydrase and their role in targeting signaling pathways like NF-κB. nih.govnih.gov Docking studies allow researchers to compare the binding modes of different derivatives, rationalize structure-activity relationships (SAR), and guide the design of new compounds with improved potency and selectivity. nih.gov

The typical workflow for a molecular docking simulation involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and optimizing the 3D structure of the ligand, in this case, a 3-(trifluoromethyl)-1H-pyrazole derivative.

Docking Simulation: Using software like AutoDock Vina to systematically explore different conformations and orientations of the ligand within the receptor's binding site.

Analysis of Results: The simulations produce various possible binding poses, which are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed visually to examine the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) between the ligand and amino acid residues in the active site.

The stability and dynamics of the ligand-protein complex predicted by docking are often further investigated using molecular dynamics (MD) simulations, which provide a more detailed view of the complex's behavior over time. nih.govnih.gov

Below is a table summarizing the application of molecular docking for compounds containing the trifluoromethyl-pyrazole scaffold.

| Target Protein/Pathway | Investigated Compound Class | Key Findings from Docking Studies |

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Pyrazolylcyclohexanones | Prediction of inhibitory activity through stable complex formation in the active site. researchgate.net |

| Human Carbonic Anhydrase (hCA I and hCA II) | Pyrazole-carboxamides with sulfonamide moiety | Compounds showed strong binding interactions within the active site, often superior to reference inhibitors. nih.gov |

| NF-κB Signaling Pathway | Pyrazolone-based bioactive ligands | Revealed that pyrazolones could inhibit cell proliferation by targeting the NF-κB pathway. nih.gov |

| Histone Deacetylase 2 (HDAC2) | Imidazolo-triazole derivatives | Docking scores indicated strong potential for inhibitory activity, with interactions identified at key amino acid residues. ajchem-a.com |

Strategic Building Blocks in Complex Organic Synthesis

The inherent reactivity and functional group handles of this compound and its derivatives make them ideal starting materials for the synthesis of more elaborate molecular structures. Their utility as precursors for polycyclic and fused heterocyclic systems, as well as for the development of specialized chemical tools, is a testament to their importance in synthetic organic chemistry.

Derivatives of 3-(trifluoromethyl)-1H-pyrazole serve as pivotal intermediates in the construction of a variety of fused and polycyclic heterocyclic systems. These complex structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. For instance, the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine leads to the formation of tricyclic indenopyrazoles. mdpi.com This reaction highlights the utility of trifluoromethyl-containing pyrazole precursors in building intricate, fused-ring systems.

Another approach involves the [3+2]-cycloaddition of in-situ-generated N-aryl nitrile imines, derived from trifluoroacetonitrile (B1584977), with polycyclic 1,4-quinones. nih.gov This method provides a direct route to trifluoromethylated polycyclic pyrazoles, which are valuable scaffolds in medicinal and materials chemistry. nih.gov The reaction proceeds through an initial cycloadduct that undergoes spontaneous aerial oxidation to yield the final aromatized heterocyclic product. nih.gov

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through the cyclocondensation of 3-amino-pyrazoles with functionalized enones. Specifically, the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with 4-methoxy-1,1,1-trifluoro-3-buten-2-ones yields 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines. mdpi.com These fused heterocyclic systems are of interest for their potential photophysical properties. mdpi.com The versatility of the pyrazole core is also demonstrated in the synthesis of pyrazolo[3,4-b]quinolines, where the pyrazole ring is constructed onto a pre-existing quinoline (B57606) framework. mdpi.com

The development of efficient synthetic methods for creating fused tricyclic pyrazoles has also been a focus of research. One such method involves the intramolecular cyclization of cyclic ketone-derived amines, which proceeds through the in situ generation of trifluoromethylated β-diazo ketones. rsc.org This strategy underscores the adaptability of trifluoromethylated pyrazole derivatives in constructing complex, multi-ring systems with potential applications in various fields of chemical science. rsc.org

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes fluorinated compounds, including derivatives of this compound, highly valuable as chemical probes and scaffolds for drug discovery and chemical biology.

The trifluoromethylated pyrazole moiety is a key component in a new generation of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, demonstrating its importance as a bioactive scaffold. nih.gov The synthesis of key intermediates like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate highlights the industrial relevance of these fluorinated heterocycles. nih.gov

The development of practical synthetic methods for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles and their 5-(trifluoromethyl) isomers has been a significant advancement. enamine.net These methods provide access to a range of building blocks containing aldehyde, carboxylic acid, and other functional groups, which can be further elaborated into more complex molecules for various applications, including the development of chemical probes. enamine.net The unique properties conferred by the trifluoromethyl group make these pyrazole derivatives attractive scaffolds for creating novel bioactive compounds with enhanced properties.

Medicinal Chemistry Scaffold Development and Biological Activity Profiling

The 3-(trifluoromethyl)-1H-pyrazole-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. Its derivatives have been extensively explored for their therapeutic potential, leading to the discovery of potent inhibitors of various enzymes and compounds with promising anticancer, anti-inflammatory, and other medicinal properties.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 3-(trifluoromethyl)-1H-pyrazole, SAR investigations have provided valuable insights into the structural requirements for potent biological activity.

In the development of inhibitors for the metalloproteases meprin α and β, SAR studies of 3,4,5-substituted pyrazoles revealed that the nature of the substituents at positions 3 and 5 significantly influences inhibitory activity. nih.gov For instance, while a 3,5-diphenylpyrazole (B73989) showed low nanomolar inhibition of meprin α, replacing one phenyl group with a smaller methyl or a larger benzyl (B1604629) group led to a decrease in activity. nih.gov

SAR studies on pyrazole-based inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) have shown that electronic properties of the pyrazole substituents are critical for potency. acs.org An electron-withdrawing trifluoromethyl group at the 3-position of the pyrazole ring resulted in a significant drop in efficacy compared to a methyl group. acs.org

In the context of anti-biofilm agents, a SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles demonstrated that substitutions on the aryl ring could be optimized to enhance activity. nih.gov This led to the identification of a potent anti-biofilm compound, highlighting the importance of systematic structural modifications. nih.gov The study of 4-amino-3-trifluoromethyl-5-phenylpyrazoles has identified this scaffold as a lead structure for developing new pharmacologically active compounds with analgesic and anti-inflammatory properties. mdpi.com

The versatility of the this compound scaffold has prompted the design and synthesis of numerous derivatives for broad biological screening. This approach aims to identify novel compounds with therapeutic potential across various disease areas.

A series of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. epa.gov Several of these compounds demonstrated potent activity, with one derivative selectively inhibiting the growth of LNCaP cells and downregulating the prostate-specific antigen (PSA). epa.gov

In another study, novel pyrazole derivatives were synthesized and tested for their ability to inhibit tumor cell growth. nih.gov The design of these compounds was based on the binding mode of a known tubulin inhibitor, showcasing a rational approach to drug design utilizing the pyrazole scaffold. nih.gov

The broad biological potential of pyrazole derivatives is further exemplified by the synthesis of compounds with anti-inflammatory activity. nih.gov For instance, a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, exhibited significant anti-inflammatory effects comparable to standard drugs. nih.gov

Derivatives of this compound have garnered significant attention in the agrochemical sector due to their potent pesticidal activities. The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds, making them effective agents for crop protection.

Fungicidal Activity: Pyrazole carboxamides are a well-established class of fungicides. hep.com.cnnih.gov A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed moderate to good in vitro antifungal activity against several phytopathogenic fungi. nih.gov Notably, some of these compounds displayed better inhibition of Gibberella zeae than the commercial fungicides carboxin (B1668433) and boscalid. nih.gov Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized, with some exhibiting broad-spectrum and high antifungal activity. mdpi.com

Herbicidal Activity: The pyrazole scaffold is also present in compounds with herbicidal properties. Although not the primary focus of the provided context, the broad biological activity of pyrazole derivatives suggests their potential in this area as well.

Nematocidal Activity: Root-knot nematodes are significant agricultural pests, and derivatives of 3-(trifluoromethyl)-1H-pyrazole have shown promise as nematicidal agents. A series of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds exhibited good nematocidal activity against Meloidogyne incognita. hep.com.cn Structure-activity relationship analysis indicated that the presence of specific substituents on the benzene (B151609) ring, such as methyl or trifluoromethoxy groups, enhanced the nematocidal effect. hep.com.cn Further studies on chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives also revealed good control efficacy against this nematode. nih.gov

The following table summarizes the biological activities of selected this compound derivatives:

| Compound Class | Target Organism/Disease | Notable Findings |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Some compounds showed >50% inhibition against G. zeae, outperforming commercial fungicides. nih.gov |

| 3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Meloidogyne incognita (Root-knot nematode) | Compounds with specific substitutions on the benzene ring exhibited good nematocidal activity (up to 85%). hep.com.cn |

| Chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Meloidogyne incognita | Exhibited good control efficacy against the tomato root-knot nematode. nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Prostate Cancer (LNCaP and PC-3 cell lines) | One compound selectively inhibited LNCaP cell growth and downregulated PSA. epa.gov |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Inflammation | Showed anti-inflammatory activity comparable to diclofenac (B195802) sodium and celecoxib. nih.gov |

Assessment of Cellular Cytotoxicity Profiles and Antimicrobial Activity

Derivatives of this compound have been the subject of significant research to evaluate their biological activity, particularly their cytotoxicity against cancer cell lines and their efficacy as antimicrobial agents.

The cytotoxic effects of various pyrazole derivatives have been demonstrated against a range of human cancer cell lines. nih.govnih.gov For instance, studies have shown that certain pyrazole compounds induce dose- and time-dependent cell toxicity in triple-negative breast cancer cells (MDA-MB-468). nih.gov One study identified 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole as a particularly active compound, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively, outperforming the standard chemotherapeutic agent Paclitaxel. nih.gov This cytotoxicity is often mediated through the induction of apoptosis, which can be triggered by the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.gov Other research has evaluated the cytotoxicity of compounds like 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, which displayed moderate activity against breast cancer (MCF-7) cell lines with an IC50 value of 81.48 ± 0.89 μM. nih.gov

In the realm of antimicrobial research, trifluoromethyl-substituted pyrazole derivatives have shown significant promise, especially against Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net A collection of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria while exhibiting low toxicity to human embryonic kidney cells (HEK293). nih.govresearchgate.net The antimicrobial potency of these compounds is often quantified by their minimum inhibitory concentration (MIC). For example, a fluoro-trifluoromethyl substituted aniline (B41778) derivative demonstrated potent activity, and a tetrasubstituted product inhibited the growth of all tested bacteria with MIC values as low as 0.78 μg/ml. nih.gov These compounds have been shown to have a bactericidal effect, inhibit and destroy biofilms, and are effective against non-growing persister cells. nih.gov Investigations into their mechanism suggest that they have a broad range of inhibitory effects on macromolecular synthesis, pointing to targets that affect global bacterial cell function. nih.govresearchgate.net The antifungal activity of pyrazole derivatives has also been noted against various fungal strains. researchgate.netnih.govnih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| N-phenyl substituted pyrazole derivative (41) | Gram-positive bacteria | MIC: 3.12 μg/ml | nih.gov |

| Tetrasubstituted pyrazole product (79) | Gram-positive bacteria | MIC: 0.78 μg/ml | nih.gov |

| Pyrazole derivative (3) | Escherichia coli (Gram-negative) | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole derivative (4) | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole derivative (2) | Aspergillus niger (Fungus) | MIC: 1 μg/mL | nih.gov |

| Pyrazole derivative (3) | Microsporum audouinii (Fungus) | MIC: 0.5 μg/mL | nih.gov |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani (Fungus) | IC50: 7.48 mg L-1 | nih.gov |

Contributions to Materials Science and Advanced Functional Materials

The unique electronic properties and structural versatility of the this compound scaffold have made it a valuable building block in the development of advanced functional materials.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. mdpi.com The synthesis of COFs often relies on condensation reactions, such as those between aldehydes and amines to form stable imine linkages. mdpi.com The presence of an amino group in this compound makes it a potential candidate for integration as a linker or node in the synthesis of novel COFs. While specific examples incorporating this exact molecule are still an emerging area of research, the principle of using amine-functionalized heterocyclic compounds is well-established in COF chemistry. The incorporation of fluorinated building blocks, such as those containing a trifluoromethyl group, can impart unique properties to the resulting COF, including enhanced chemical stability and modified pore environments, which could be advantageous for applications in gas separation and storage. mdpi.com

Applications in Advanced Optoelectronic and Electronic Materials

Trifluoromethyl-substituted pyrazole derivatives have been successfully synthesized and characterized for their potential in optoelectronic applications, including photovoltaics and electroluminescent devices like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net For example, 6-CF3-1H-pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs, producing deep bluish-green light in the 481–506 nm range. mdpi.comresearchgate.net The inclusion of the CF3 group and the strategic placement of other substituents, such as phenyl groups, on the pyrazole core can modulate the material's emission properties and Highest Occupied Molecular Orbital (HOMO) energy levels. mdpi.comresearchgate.net In one study, an OLED device using a specific 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline derivative achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net These pyrazole derivatives have also been incorporated into the active layer of bulk heterojunction (BHJ) solar cells, demonstrating their utility in photovoltaic applications. mdpi.comresearchgate.net Furthermore, other pyrazole-based compounds have shown potential as organic semiconductors, exhibiting attractive photovoltaic properties such as high open-circuit voltage and short-circuit current, making them promising for advancements in photovoltaics. researchgate.net

Energetic Materials Research and Development

The pyrazole ring system, particularly when functionalized with nitro and amino groups, is a key structural motif in the development of energetic materials. The introduction of a trifluoromethyl group can further enhance properties such as thermal stability and density. A notable example is 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA), which has been designed and synthesized as a potential replacement for TNT in melt-castable explosive formulations. researchgate.netrsc.org This compound exhibits an excellent combination of high thermal stability (decomposition temperature: 261 °C), good detonation performance, and low impact sensitivity, making it a safer yet powerful energetic material. researchgate.netrsc.org The amino group is a critical structural unit for creating energetic materials, as it can be a precursor to nitro groups and contributes to thermal stability through hydrogen bonding. nih.gov Research into pyrazole-based energetic materials is extensive, with various compounds like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts demonstrating exceptionally high thermal stabilities (up to 340 °C) and impressive calculated detonation velocities. researchgate.net

Table 2: Properties of Pyrazole-Based Energetic Materials

| Compound | Melting Point (T_m) | Decomposition Temp. (T_d) | Detonation Velocity (D) | Detonation Pressure (P) | Impact Sensitivity (IS) | Reference |

|---|---|---|---|---|---|---|

| TFDNPA | 100 °C | 261 °C | 7330 m/s | 23.3 GPa | 35 J | rsc.org |

| HCPT (Compound 3) | N/A | 340 °C | 8236 m/s (calc.) | 26.5 GPa (calc.) | N/A | researchgate.net |

| HCPT Ammonium Salt (Compound 7) | N/A | 262 °C | 9167 m/s (calc.) | 37.8 GPa (calc.) | N/A | researchgate.net |

Role in Catalysis and Reaction Development

The structural features of this compound and its derivatives make them relevant in the field of catalysis and reaction development. The pyrazole scaffold itself is known for its strong coordinating abilities with metal ions, which is a fundamental property for developing catalysts. nih.gov Pyrazole-based ligands can form stable complexes with various metals, and these complexes have been shown to exhibit excellent catalytic activity in a range of chemical reactions. nih.gov

Furthermore, the amine functionality on the pyrazole ring is a key reactive site. The synthesis of α-trifluoromethyl amines is of significant interest in medicinal chemistry, as this motif can act as a bioisostere for an amide, enhancing metabolic stability in drug candidates. nih.gov The development of catalytic enantioselective methods to produce these valuable chiral amines is an active area of research. nih.gov The this compound structure can serve as a precursor or building block in the synthesis of more complex molecules and ligands used in these catalytic systems.

Application in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect, separate, or analyze, typically by chromatography. libretexts.org Reagents used for this purpose often react with specific functional groups, such as amines, alcohols, or carboxylic acids. The primary amine group of this compound and the reactivity of related pyrazoline structures make them suitable candidates for development as derivatization reagents.

For example, pyrazoline-based compounds have been evaluated as pre-column derivatization reagents for the analysis of alcohols and biogenic amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. researchgate.net A reagent like 3-naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) reacts with analytes to form stable, highly fluorescent derivatives. researchgate.net This allows for the sensitive detection and quantification of trace amounts of the target molecules. The trifluoromethyl group can enhance the properties of the reagent, such as its stability and the chromatographic behavior of its derivatives. researchgate.net The general principle involves reacting the amine or another functional group on the pyrazole-based reagent with the analyte, thereby attaching a fluorescent or UV-active tag that can be easily measured by the detector. libretexts.orgnih.gov

Conclusion

Established Direct Synthesis Protocols for the Core Structure

The direct synthesis of the this compound core can be achieved through several strategic approaches, including reductive cyclization and condensation reactions.

One-Pot and Multistep Reductive Cyclization Approaches

One-pot syntheses are highly valued for their efficiency and atom economy. bohrium.comnih.gov For instance, a one-pot, three-component reaction has been developed for the synthesis of trifluoromethylated pyrazol-4-yl-pyrrole-2,5-dione derivatives. bohrium.com While not directly yielding this compound, this methodology highlights the utility of multicomponent reactions in constructing complex trifluoromethylated pyrazole systems. bohrium.com Another one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles involves the use of in situ generated nitrile imines and mercaptoacetaldehyde. nih.gov

Condensation Reactions with Fluoroacetoacetates and Hydrazines

A prevalent method for synthesizing the 3-(trifluoromethyl)pyrazole (B122699) core involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov Ethyl 4,4,4-trifluoroacetoacetate is a key starting material in the synthesis of various 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. hep.com.cn This precursor is typically synthesized via a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate, using a catalyst such as an ethanol (B145695) solution of sodium ethoxide. google.comgoogle.com

The subsequent cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of the 3-(trifluoromethyl)pyrazolone intermediate. nih.govresearchgate.net Further chemical transformations are then required to introduce the 4-amino group.

Strategies for Formation of 4-Aminopyrazoles

General strategies for the formation of the 4-aminopyrazole scaffold are applicable to the synthesis of the target compound. One such method is the Thorpe-Ziegler cyclization. mdpi.comchim.it This approach utilizes enaminonitriles, which undergo intramolecular cyclization to form the 4-aminopyrazole ring. mdpi.com Another classical and widely used method is the Knorr pyrazole synthesis. chim.it

A common, albeit potentially hazardous, approach to 4-aminopyrazoles involves the nitration of a pyrazole ring followed by the reduction of the resulting 4-nitropyrazole. mdpi.com This method, however, often generates significant amounts of acidic waste. mdpi.com

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization reactions to produce a wide range of derivatives.

N-Alkylation and N,N-Dialkylation of the Amine Moiety

The amine group at the 4-position of the pyrazole ring can be readily alkylated. For instance, the alkylation of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine with butyl bromide has been reported. researchgate.net N-alkylation of pyrazoles can also be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, providing access to N-alkyl pyrazoles in good yields. semanticscholar.org The direct alkylation of related pyrimidin-2(1H)-ones with alkyl halides can result in a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate. nih.gov

Amide Bond Formation via Coupling Reagents

The formation of an amide bond by coupling the 4-amino group with a carboxylic acid is a common derivatization strategy. hep.com.cnmdpi.com This reaction is typically facilitated by the use of coupling reagents to activate the carboxylic acid. nih.govluxembourg-bio.comhepatochem.com A variety of coupling reagents are available, and their choice can be crucial for the success of the reaction. hepatochem.compeptide.comiris-biotech.de

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com Phosphonium and aminium salt-based reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are also highly effective. luxembourg-bio.comhepatochem.compeptide.com The synthesis of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has been successfully achieved, demonstrating the utility of this approach. hep.com.cn

Below is an interactive data table summarizing various coupling reagents used for amide bond formation.

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, can cause racemization which is minimized with additives. nih.govpeptide.comiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Do not react with the amine component, preventing the formation of guanidinium (B1211019) by-products. luxembourg-bio.comhepatochem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | HOBt | Highly efficient with fast reaction times and minimal racemization, especially with additives. hepatochem.compeptide.com |

Conversion to Carboxylic Acid and Subsequent Transformations

The conversion of pyrazole precursors to their corresponding carboxylic acids is a fundamental transformation, enabling the synthesis of a wide array of derivatives such as amides and esters, which are pivotal in agrochemical and pharmaceutical research. bibliomed.orgwikipedia.org A common strategy involves the hydrolysis of a pyrazole ester or nitrile. wikipedia.orgthieme.de For instance, 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be hydrolyzed using lithium hydroxide (B78521) in ethanol to yield the corresponding carboxylic acid. bibliomed.org Similarly, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several commercial fungicides, often proceeds through the hydrolysis of its ethyl ester with sodium hydroxide. wikipedia.orgmdpi.com

Further transformations of the carboxylic acid group are readily achieved. The acid can be converted to a more reactive acid chloride, which then serves as a versatile intermediate. researchgate.net For example, treatment of a pyrazole carboxylic acid with thionyl chloride produces the corresponding pyrazole carboxylic acid chloride. mdpi.com This acid chloride can then be reacted with various amines to form a diverse library of amide derivatives. This acylation step is crucial for creating compounds with potential biological activity. mdpi.com An alternative, high-purity route to pyrazole carboxylic acids involves the oxidation of an acetyl pyrazole using reagents like sodium hypochlorite (B82951) (NaOCl). thieme.de

Table 1: Synthesis of Pyrazole Carboxylic Acids and Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lithium hydroxide, ethanol | 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | bibliomed.org |

Reactions with Aldehydes and Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing amines from carbonyl compounds. mdpi.commdma.ch The process typically involves the initial reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. mdma.chmdpi.com While the direct reductive amination of this compound is not extensively detailed in the provided literature, the reaction of its derivatives highlights the utility of this transformation.

For example, pyrazole carboxamide derivatives containing an aldehyde functional group have been synthesized, such as N-(4-Formylphenyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. hep.com.cn This indicates that the pyrazole nucleus is stable to the conditions required for manipulating aldehyde groups. The general mechanism of reductive amination can proceed through various pathways, often catalyzed by acids or metals, and using reducing agents like formic acid or hydrogen gas. mdma.chrsc.org The reaction of a primary amine with an aldehyde first forms a carbinolamine, which then dehydrates to an imine, followed by reduction. mdma.ch The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, as side reactions such as aldol (B89426) condensation can occur, particularly with reactive aldehydes. mdma.ch

Table 2: Key Steps in Reductive Amination

| Step | Reactants | Intermediate/Product | Description | Reference |

|---|---|---|---|---|

| 1 | Carbonyl Compound + Amine | Carbinolamine | Condensation to form a hemiaminal intermediate. | mdma.chmdpi.com |

| 2 | Carbinolamine | Imine (Schiff base) | Dehydration to form the C=N double bond. | mdma.chmdpi.com |

| 3 | Imine + Reducing Agent | Amine | Reduction of the imine to the final amine product. | mdma.chmdpi.com |

Advanced Synthetic Techniques and Reaction Conditions

Palladium-Catalyzed C–C and C–N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized pyrazoles. These methods allow for the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrazole ring, enabling the creation of complex molecular architectures. rsc.org

For C-C bond formation, reactions like the Suzuki-Miyaura and Negishi couplings are employed. rsc.orgresearchgate.net Starting from a halogenated pyrazole, such as 4-iodo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, coupling with various aryl or heteroaryl boronic acids (Suzuki) or organozinc reagents (Negishi) can introduce diverse substituents at the 4-position. rsc.orgresearchgate.net For instance, the Negishi coupling of 4-bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole with 2-thienylzinc chloride, catalyzed by Pd(PPh₃)₄, yields the corresponding 4-(thiophen-2-yl) derivative in high yield. rsc.org

For C-N bond formation, the Buchwald-Hartwig amination is a prominent method. rsc.org This reaction couples halo-pyrazoles with a variety of primary and secondary amines. The choice of palladium precatalyst and ligand is critical for success. rsc.orgnih.gov For example, the coupling of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with octylamine (B49996) proceeds efficiently using a [Pd(cinnamyl)Cl]₂ precatalyst and a Josiphos-type ligand. rsc.org These reactions are often sensitive, with potential challenges including catalyst inhibition by the pyrazole's nitrogen atoms. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling of Trifluoromethyl-Pyrazoles

| Pyrazole Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole | Phenylzinc chloride | Negishi (C-C) | Pd(PPh₃)₄ | 1,3,4-Triphenyl-5-(trifluoromethyl)-1H-pyrazole | 93% | rsc.org |

| 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 2-Thienylzinc chloride | Negishi (C-C) | Pd(PPh₃)₄ | 1,3-Diphenyl-4-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole | 91% | rsc.org |

| 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Octylamine | Buchwald-Hartwig (C-N) | [Pd(cinnamyl)Cl]₂, JosiPhos CyPF-tBu | 3-Methyl-N-octyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | 75% | rsc.org |

| 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole | Morpholine | Buchwald-Hartwig (C-N) | [Pd(cinnamyl)Cl]₂, RuPhos | 4-(1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine | 91% | rsc.org |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and versatile strategy for constructing the pyrazole ring itself. nih.govmdpi.com This approach involves the reaction of a 1,3-dipole with a dipolarophile. mdpi.com For the synthesis of 3-(trifluoromethyl)pyrazoles, trifluoromethyl-substituted 1,3-dipoles are key intermediates. nih.govacs.org

One common method involves the in-situ generation of trifluoroacetonitrile (B1584977) imines from trifluoroacetohydrazonoyl bromides. researchgate.netnih.gov These reactive nitrile imines can then be trapped by a suitable dipolarophile, such as an alkene or alkyne, to form the pyrazole or pyrazoline ring with high regioselectivity. nih.govacs.org For example, the reaction of in situ generated trifluoroacetonitrile imines with chalcones (enones) leads to trans-configured 5-acyl-pyrazolines, which can then be oxidized to the aromatic pyrazole. nih.govacs.org Another approach utilizes sydnones as the 1,3-dipole, which react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield polysubstituted pyrazoles. mdpi.com This method provides a direct route to 1-arylpyrazoles. mdpi.comnih.gov

Table 4: 1,3-Dipolar Cycloaddition Routes to Trifluoromethyl-Pyrazoles

| 1,3-Dipole Source | Dipolarophile | Key Features | Product Type | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetohydrazonoyl bromides (generate nitrile imines) | Enones (Chalcones) | In-situ generation of dipole; high regio- and diastereoselectivity. | 5-Acyl-pyrazolines (precursors to pyrazoles) | nih.govacs.org |

| Trifluoroacetohydrazonoyl bromides (generate nitrile imines) | Nitroolefins | Mild conditions, good functional group tolerance. | 4-Substituted-3-trifluoromethylpyrazoles | researchgate.net |

| 3-Arylsydnones | Dimethyl acetylenedicarboxylate (DMAD) | Stable mesoionic dipoles; direct synthesis of 1-arylpyrazoles. | 1-Aryl-pyrazole-4,5-dicarboxylates | mdpi.com |

| Trifluorodiazoethane (CF₃CHN₂) | Dicyanoalkenes | Silver-catalyzed; dual incorporation of CF₃ and CN groups. | Cyano- and trifluoromethyl-disubstituted pyrazoles | chinesechemsoc.org |

Mechanochemical and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly utilizes energy-efficient and environmentally benign techniques such as mechanochemistry (ball-milling) and microwave irradiation. researchgate.netrsc.org These methods often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. dergipark.org.trthieme-connect.com

Microwave-assisted synthesis has been successfully applied to the preparation of various trifluoromethyl-containing pyrazoles. The use of microwave irradiation can dramatically accelerate reactions, often reducing completion times from hours to minutes. dergipark.org.trthieme-connect.com For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles via microwave irradiation at 70°C was completed in just 4 minutes, with yields ranging from 82-96%. dergipark.org.tr Similarly, fused pyrazolo[1,5-a]pyrimidines have been prepared in high yields (75–91%) in 5 minutes under microwave conditions, a significant improvement over classical thermal methods. thieme-connect.com

Mechanochemical synthesis , typically performed in a solvent-free ball-milling apparatus, offers a green alternative for pyrazole construction. researchgate.net This technique has been used for the (3+2)-cycloaddition of nitrile imines with chalcones. The initially formed pyrazolines can then be oxidized, also under ball-milling conditions with an oxidant like MnO₂, to afford the final pyrazole products. researchgate.net This solvent-free, two-step protocol is effective for creating a series of 1,4-diarylpyrazoles functionalized with a trifluoromethyl group at the C(3) position. researchgate.net

Table 5: Comparison of Advanced Synthetic Techniques for Pyrazole Synthesis

| Technique | Key Advantages | Example Reaction | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, high yields, pressure control | Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 100 W, 70°C, 2.2 bar, 4 min | dergipark.org.tr |

| Microwave-Assisted | Efficiency, short reaction times | Synthesis of 5-trifluoromethyl-pyrazolo[1,5-a]pyrimidine | 5 min | thieme-connect.com |

| Mechanochemical | Solvent-free, green chemistry | (3+2)-Cycloaddition of nitrile imines and chalcones | Ball-milling | researchgate.net |

Silver-Catalyzed Transformations

Silver catalysts have emerged as effective tools for the synthesis of trifluoromethylated pyrazoles, enabling unique cycloaddition reactions under mild conditions. chinesechemsoc.orgresearchgate.net These catalysts facilitate transformations that might be difficult to achieve otherwise, offering excellent regioselectivity. chinesechemsoc.org

One notable application is the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles. This reaction proceeds from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netcolab.wsfao.org The proposed mechanism involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final acs.orgresearchgate.net-H shift to yield the pyrazole products in moderate to excellent yields. researchgate.netcolab.ws

Another significant silver-catalyzed transformation is the [3+2] cycloaddition reaction between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂). chinesechemsoc.org This method allows for the direct, one-pot construction of pyrazoles that are simultaneously functionalized with both trifluoromethyl and cyano groups. The silver catalyst, such as Ag₂O, is crucial for achieving high yields and regioselectivity, affording a single regioisomer. chinesechemsoc.org This approach provides convergent and regiodivergent access to previously elusive CF₃- and CN-disubstituted pyrazoles. chinesechemsoc.org

Table 6: Silver-Catalyzed Syntheses of Trifluoromethyl-Pyrazoles

| Reactant 1 | Reactant 2 | Silver Catalyst | Key Reaction Steps | Product Type | Reference(s) |

|---|---|---|---|---|---|

| N′-Benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ag₂O or other Ag salts | Nucleophilic addition, cyclization, elimination, acs.orgresearchgate.net-H shift | 5-Aryl-3-trifluoromethyl pyrazoles | researchgate.netcolab.wsfao.org |

| Dicyanoalkenes | Trifluorodiazoethane (CF₃CHN₂) | Ag₂O | [3+2] Cycloaddition | 3-Cyano-5-trifluoromethyl-1H-pyrazoles | chinesechemsoc.org |

Intramolecular and Intermolecular Reactivity Patterns

The interplay of the functional groups in this compound governs its behavior in a variety of chemical transformations, including substitution reactions, cyclizations, and ring-opening processes.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring is generally considered electron-rich, making it susceptible to electrophilic substitution. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position deactivates the ring towards electrophilic attack. Conversely, the amino group at the C4 position is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of the pyrazole ring, this would correspond to the C5 position. Therefore, electrophilic substitution on this compound is expected to occur selectively at the C5 position. For instance, halogenation reactions, such as bromination or iodination, would likely yield the corresponding 5-halo-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Nucleophilic substitution reactions on the pyrazole ring itself are less common unless activated by specific substituents. However, the amino group can readily undergo nucleophilic attack. For example, acylation and sulfonylation reactions with acyl chlorides or sulfonyl chlorides, respectively, would lead to the formation of the corresponding amides and sulfonamides. Furthermore, vicarious nucleophilic substitution (VNS) of hydrogen offers a pathway for the introduction of substituents onto the pyrazole ring. For example, the reaction of 3,5-dinitropyrazole with 1,1,1-trimethylhydrazinium (B8733633) iodide in the presence of a strong base leads to the formation of 4-amino-3,5-dinitro-1H-pyrazole, demonstrating the feasibility of direct amination on a nitrated pyrazole ring. researchgate.net

Cyclization and Annulation Reaction Mechanisms

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an active N-H in the pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions are pivotal in the construction of biologically relevant scaffolds such as pyrazolo[3,4-b]pyridines.

A common strategy involves the condensation of the 4-amino group with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction with β-ketoesters can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. The mechanism typically proceeds through an initial Michael addition of the amino group to the α,β-unsaturated system of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the fused aromatic system. Multicomponent reactions, where the aminopyrazole, an aldehyde, and a β-ketoester are reacted in a one-pot synthesis, have also been developed for the efficient construction of polysubstituted pyrazoles. beilstein-journals.orgnih.gov

Another important class of reactions involves the (3+2)-cycloaddition of in situ generated nitrile imines with various dipolarophiles, which is a powerful method for the synthesis of trifluoromethylated pyrazoles. nih.govacs.orgresearchgate.net While not directly starting from this compound, these methods highlight the importance of the trifluoromethylated pyrazole core in building complex molecules. The amino group in our target molecule can be diazotized to form a diazonium salt, which can then participate in various cyclization reactions. For example, intramolecular cyclization of β-amino cyclic ketones can lead to the formation of trifluoromethylated fused tricyclic pyrazoles. rsc.org

The following table summarizes some examples of cyclization and annulation reactions involving aminopyrazole derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 4-Aminopyrazole derivative | β-Ketoester | Pyrazolo[3,4-b]pyridine | Cyclocondensation |

| Aminopyrazole | Aldehyde, β-Ketoester | Polysubstituted pyrazole | Multicomponent reaction |

| β-Amino cyclic ketone | tert-Butyl nitrite | Fused tricyclic pyrazole | Intramolecular cyclization |

Ring Opening Reactions with Nitrogen Nucleophiles

The pyrazole ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. Theoretical studies on pyrazaboles, which contain a B-N-N-B core flanked by pyrazole rings, have shown that ring opening can occur through reaction with nitrogen nucleophiles like amines. scholaris.caresearchgate.netresearcher.life The proposed mechanisms involve either an SN2 or SN1 pathway at the boron center, leading to the cleavage of the B-N bond and subsequent ring opening. While this is not a direct example of the pyrazole ring itself opening, it provides insight into the potential reactivity of the pyrazole nitrogen atoms towards strong nucleophiles.

Direct ring-opening of the pyrazole ring in this compound by nitrogen nucleophiles is not a commonly reported reaction. The aromaticity of the pyrazole ring contributes to its stability. However, it is conceivable that under harsh conditions or with highly reactive nucleophiles, ring transformation reactions could occur, potentially leading to the formation of other heterocyclic systems. For example, nitropyrimidinones have been shown to undergo ring transformation reactions with active methylene (B1212753) compounds. thieme-connect.de

Tautomerism and Isomerism in Trifluoromethylated Pyrazoles

Tautomerism is a key feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. This phenomenon, known as annular prototropic tautomerism, leads to the existence of two tautomeric forms which can be in dynamic equilibrium.

Annular Prototropic Tautomerism Investigations

For this compound, two principal tautomers can exist: this compound and 5-(trifluoromethyl)-1H-pyrazol-4-amine. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, and the temperature. researchgate.netnih.govnih.gov

The study of this tautomerism is often carried out using spectroscopic techniques, particularly NMR spectroscopy (¹H, ¹³C, and ¹⁵N), as well as computational methods. researchgate.netbohrium.comresearchgate.net In solution, if the interconversion between the tautomers is rapid on the NMR timescale, time-averaged signals are observed. At lower temperatures, the exchange can be slowed down, allowing for the observation and quantification of individual tautomers. Solid-state NMR can also provide valuable information about the predominant tautomer in the crystalline state. nih.gov

Influence of Substituents on Tautomeric Equilibria

The position of the tautomeric equilibrium in substituted pyrazoles is significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups, such as the trifluoromethyl group, generally favor the tautomer where the proton is on the nitrogen atom further away from the substituent. Therefore, in the case of this compound, the equilibrium is expected to favor the this compound tautomer. This is because placing the proton on N1 keeps the electron density of the N-H bond further from the electron-withdrawing CF₃ group.

Conversely, the electron-donating amino group at the C4 position also influences the equilibrium. Studies on 4-substituted 3(5)-aminopyrazoles have shown that the relative stability of the tautomers is dependent on the nature of the substituent at the 4-position. researchgate.net In some cases, the presence of an amino group can shift the equilibrium towards the 5-amino tautomer. Computational studies have been employed to predict the relative energies of the tautomers and thus the position of the equilibrium. researchgate.net

The following table presents the expected favored tautomer for different substitution patterns on the pyrazole ring based on the electronic effects of the substituents.

| Substituent at C3 | Substituent at C5 | Favored Tautomer |

|---|---|---|

| Electron-withdrawing (e.g., -CF₃) | Hydrogen | 3-Substituted tautomer |

| Hydrogen | Electron-donating (e.g., -NH₂) | 5-Substituted tautomer |

| Electron-withdrawing (e.g., -CF₃) | Electron-donating (e.g., -NH₂) | Dependent on the balance of electronic effects |

Regioselectivity and Chemoselectivity in Functionalization Reactions

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its reactivity. In the case of this compound, the substitution pattern creates a unique electronic environment that directs the outcome of functionalization reactions. The primary sites for reaction are the N1 and N2 nitrogens of the pyrazole ring, the exocyclic amino group, and the C5 carbon of the ring.

General Principles of Reactivity:

Amino Group (C4): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. In the pyrazole ring, this translates to increased electron density at the adjacent C5 position, making it more susceptible to electrophilic attack. The amino group itself is also a nucleophilic center and can readily react with electrophiles (e.g., acylation, alkylation).

Trifluoromethyl Group (C3): The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. Its presence at C3 significantly reduces the electron density of the ring, particularly at the adjacent C4 and N2 positions.

N1 and N2 Nitrogens: Both nitrogen atoms of the pyrazole ring are potential sites for alkylation and acylation. The regioselectivity of these reactions is influenced by both steric and electronic factors. The N1 position is generally more sterically accessible. The electronic environment around each nitrogen is influenced by the adjacent substituents.

Specific Functionalization Reactions:

While detailed research findings specifically for the functionalization of this compound are not extensively available in the public domain, the following discussion outlines the expected regiochemical and chemochemical outcomes based on the principles of pyrazole chemistry and the directing effects of the substituents.

Alkylation:

Alkylation of this compound can potentially occur at the N1 position of the pyrazole ring or at the exocyclic amino group. The outcome is highly dependent on the reaction conditions.

N-Alkylation: In the presence of a base, the pyrazole N1-H is acidic and can be deprotonated to form a pyrazolate anion. This anion can then react with an alkylating agent. The regioselectivity of N-alkylation in pyrazoles is a well-studied area, with the outcome often depending on the nature of the substituent at the 3- and 5-positions and the alkylating agent used. For 3-substituted pyrazoles, alkylation often favors the N1 position due to lesser steric hindrance.

Amino Group Alkylation: Direct alkylation of the amino group is also possible, particularly under neutral or slightly acidic conditions where the ring nitrogens are protonated.

| Reactant | Reagent | Conditions | Expected Major Product(s) | Regioselectivity/Chemoselectivity Notes |

| This compound | Alkyl halide | Base (e.g., K₂CO₃, NaH) | 1-Alkyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | N1-alkylation is generally favored due to the acidity of the N-H and steric accessibility. |

| This compound | Alkyl halide | Neutral/Slightly Acidic | 4-(Alkylamino)-3-(trifluoromethyl)-1H-pyrazole and/or 4-(Dialkylamino)-3-(trifluoromethyl)-1H-pyrazole | Competition between N1 and amino group alkylation. The nucleophilicity of the amino group is significant. |

Acylation:

Acylation reactions with reagents such as acid chlorides or anhydrides can occur at the amino group or the N1-position.

Amino Group Acylation: The exocyclic amino group is generally more nucleophilic than the ring nitrogen atoms (in the neutral form) and is expected to be the primary site of acylation under neutral or mildly basic conditions, leading to the formation of an amide.

N1-Acylation: Under strongly basic conditions where the pyrazole N-H is deprotonated, N1-acylation can compete with or even dominate over amino group acylation.

| Reactant | Reagent | Conditions | Expected Major Product(s) | Regioselectivity/Chemoselectivity Notes |

| This compound | Acyl chloride | Pyridine, Et₃N | N-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide | Chemoselective acylation of the more nucleophilic amino group is expected. |

| This compound | Acyl chloride | Strong base (e.g., NaH) | 1-Acyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and/or N-acylated product | Competition between N1 and amino group acylation. |

Electrophilic Substitution on the Pyrazole Ring:

| Reactant | Reagent | Conditions | Expected Major Product(s) | Regioselectivity Notes |

| This compound | Bromine | Acetic acid | 5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-amine | The amino group strongly directs bromination to the adjacent C5 position. |

| This compound | Nitrating mixture (HNO₃/H₂SO₄) | - | 5-Nitro-3-(trifluoromethyl)-1H-pyrazol-4-amine | The strong activating effect of the amino group is expected to direct nitration to the C5 position. |

Diazotization and Subsequent Reactions:

The primary amino group at the C4 position can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups through Sandmeyer or related reactions. This represents a key chemoselective reaction of the amino group without affecting the pyrazole ring itself.

| Reactant | Reagent Sequence | Conditions | Expected Product(s) | Chemoselectivity Notes |

| This compound | 1. NaNO₂, HCl2. CuCl | Cold (0-5 °C) | 4-Chloro-3-(trifluoromethyl)-1H-pyrazole | Diazotization of the amino group followed by Sandmeyer reaction. |

| This compound | 1. NaNO₂, HBF₄2. Heat | Cold, then heat | 4-Fluoro-3-(trifluoromethyl)-1H-pyrazole | Schiemann reaction following diazotization. |

| This compound | 1. NaNO₂, HCl2. CuCN | Cold (0-5 °C) | 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile | Sandmeyer cyanation of the diazonium salt. |

Conclusion and Future Directions in 3 Trifluoromethyl 1h Pyrazol 4 Amine Research

Summary of Current Research Landscape and Key Discoveries

Research into 3-(Trifluoromethyl)-1H-pyrazol-4-amine and its derivatives has established it as a "privileged structural motif" in the development of bioactive compounds. nih.govacs.org The current landscape is characterized by extensive synthetic efforts to create diverse libraries of related molecules and subsequent evaluation of their biological and material properties.

Key discoveries in this field include:

Medicinal Chemistry: Derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.ainih.gov The trifluoromethyl group is often credited with enhancing the efficacy of these compounds, potentially by increasing their ability to penetrate cellular membranes. ontosight.ai Specific derivatives have been investigated as potent inhibitors of kinases like VEGFR-2 and p38 MAP kinase, which are crucial targets in cancer and inflammatory disease therapy. mdpi.comacs.org N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria. rsc.org

Agrochemicals: The pyrazole (B372694) carboxamide structure is a cornerstone of modern fungicides. hep.com.cn Research has demonstrated that derivatives of 3-(trifluoromethyl)-1H-pyrazole exhibit not only fungicidal but also promising nematocidal and herbicidal activities. hep.com.cnresearchgate.net This highlights their potential for developing new crop protection agents. nih.govacs.org

Materials Science: The photophysical properties of trifluoromethyl pyrazoles are an area of growing interest. mdpi.com Certain derivatives, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines, have been synthesized and shown to possess high light absorbance and electroluminescent properties, making them candidates for applications in organic electronics like photovoltaic and electroluminescent devices. mdpi.com Furthermore, specific dinitro derivatives have been developed as insensitive and thermostable energetic melt-castable materials, offering a potential replacement for traditional explosives like TNT. researchgate.netrsc.org

The synthesis of these compounds typically relies on the cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govacs.org However, research continues to yield more sophisticated and efficient synthetic protocols.

Emerging Trends and Prospective Research Avenues for Trifluoromethyl Pyrazoles

The field of trifluoromethyl pyrazole research is dynamic, with several emerging trends pointing toward future advancements. These trends are driven by the need for greater efficiency in synthesis and the demand for novel applications.

Advanced Synthetic Methodologies: There is a clear shift towards developing more practical and high-yielding synthetic methods. enamine.net This includes one-pot protocols that combine multiple reaction steps, such as the synthesis of 1-aryl-3-trifluoromethylpyrazoles using nitrile imines and an acetylene (B1199291) surrogate, which avoids regioselectivity issues and harsh conditions. nih.gov The use of flow reactors for lithiation and functionalization represents another frontier, allowing for safer and more scalable production of key intermediates. enamine.netresearchgate.net

Exploration of Novel Bioactivities: While the anti-inflammatory and anticancer properties are well-documented, researchers are expanding their investigations into other therapeutic areas. The demonstrated activity against drug-resistant bacteria opens a promising avenue for developing new antibiotics to combat the growing threat of antimicrobial resistance. rsc.org